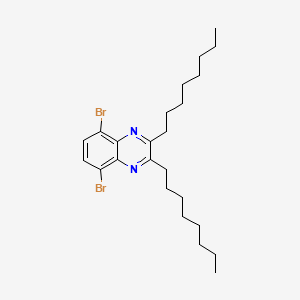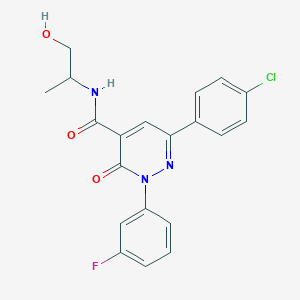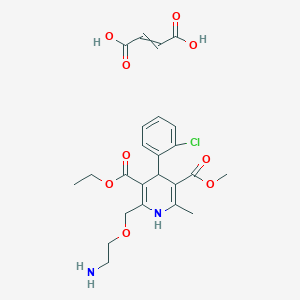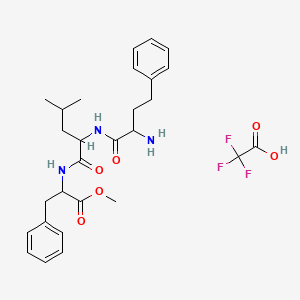
5,8-Dibromo-2,3-dioctylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2,3-dioctylquinoxaline is a chemical compound with the molecular formula C24H36Br2N2. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitutions at the 5 and 8 positions and the presence of octyl groups at the 2 and 3 positions. It has a molecular weight of 512.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dioctylquinoxaline typically involves the bromination of 2,3-dioctylquinoxaline. The reaction is carried out using bromine in an organic solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-2,3-dioctylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative .
Scientific Research Applications
5,8-Dibromo-2,3-dioctylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2,3-dioctylquinoxaline involves its interaction with specific molecular targets. The bromine atoms and octyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromoquinoxaline: Similar structure but lacks the octyl groups.
2,3-Dioctylquinoxaline: Similar structure but lacks the bromine atoms.
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoxaline derivative with different substituents.
Uniqueness
5,8-Dibromo-2,3-dioctylquinoxaline is unique due to the presence of both bromine atoms and octyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C24H36Br2N2 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
5,8-dibromo-2,3-dioctylquinoxaline |
InChI |
InChI=1S/C24H36Br2N2/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28-24-20(26)18-17-19(25)23(24)27-21/h17-18H,3-16H2,1-2H3 |
InChI Key |
AAXJYOMLFMQERL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)



![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)

![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)

